molecular formula C23H23ClN6 B5852149 3-(4-Chlorophenyl)-2,5-dimethyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-2,5-dimethyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B5852149
M. Wt: 418.9 g/mol
InChI Key: LTHQXAMWSFPTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2,5-dimethyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H23ClN6 and its molecular weight is 418.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is 418.1672725 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve exploring their potential applications in various fields. For instance, due to their simpler and greener synthetic methodology, they could be used in optical applications . Additionally, their antitrypanosomal activity suggests potential applications in the development of new drugs .

Biochemical Analysis

Biochemical Properties

3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . The interaction between 3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing cell cycle progression .

Cellular Effects

The effects of 3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Specifically, it affects the CDK2/cyclin A2 complex, leading to cell cycle arrest and subsequent apoptosis . Additionally, 3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine influences cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the enzyme’s activity, leading to cell cycle arrest. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses .

Dosage Effects in Animal Models

The effects of 3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, 3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its localization and activity .

Subcellular Localization

The subcellular localization of 3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, influencing its activity and function .

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c1-16-15-21(29-13-11-28(12-14-29)20-5-3-4-10-25-20)30-23(26-16)22(17(2)27-30)18-6-8-19(24)9-7-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHQXAMWSFPTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.